molecular formula C6H10F3NO B8814815 N-Butyltrifluoroacetamide CAS No. 400-59-9

N-Butyltrifluoroacetamide

Cat. No.: B8814815
CAS No.: 400-59-9
M. Wt: 169.14 g/mol
InChI Key: BIBAVAVHXLGIBU-UHFFFAOYSA-N
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Description

N-Butyltrifluoroacetamide (hypothetical structure inferred from analogs) is an organofluorine compound featuring a trifluoroacetyl group bonded to a butylamine moiety. The trifluoroacetyl group enhances electron-withdrawing properties and metabolic stability, while the butyl chain may influence lipophilicity and solubility.

Properties

CAS No.

400-59-9

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

N-butyl-2,2,2-trifluoroacetamide

InChI

InChI=1S/C6H10F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11)

InChI Key

BIBAVAVHXLGIBU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Hydroxybutyl)trifluoroacetamide

  • CAS Number : 128238-43-7 .
  • Structural Features : Contains a hydroxyl group at the terminal position of the butyl chain, distinguishing it from N-Butyltrifluoroacetamide.
  • Key Properties: The hydroxyl group increases polarity, improving solubility in polar solvents like water or ethanol. This functional group also enables further derivatization (e.g., esterification or etherification).
  • Applications : Used as a research chemical in organic synthesis and pharmaceutical intermediates .

Benzothiazole Derivatives (e.g., EP3348550A1 Compounds)

  • Example Structures :
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
  • Structural Features : Aromatic benzothiazole core with trifluoromethyl and acetamide substituents. The methoxy or phenyl groups on the acetamide moiety modulate electronic and steric properties.
  • Key Differences vs. This compound :
    • Aromatic vs. Aliphatic Backbone : Benzothiazole derivatives exhibit planar, rigid structures, favoring interactions with biological targets (e.g., enzymes or receptors).
    • Substituent Effects : Methoxy groups enhance electron-donating capacity, contrasting with the electron-withdrawing trifluoroacetyl group in this compound.

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

  • Structural Features : Aromatic acetamide with chloro and trifluoromethyl substituents on the phenyl ring .
  • Key Differences vs. This compound: Aromatic Amide: The phenyl ring introduces conjugation, altering UV absorption and reactivity.
  • Applications : Utilized in agrochemical and pharmaceutical research, particularly in halogenated compound synthesis .

N-(Trifluoroacetyl)-N-(4-((trifluoroacetyl)amino)phenyl)-2,2,2-trifluoroacetamide

  • Structural Features : Contains three trifluoroacetyl groups bonded to a phenylamine backbone .
  • Key Differences vs. This compound: Multiple Trifluoroacetyl Groups: Increases electron-withdrawing effects and steric hindrance, reducing nucleophilic attack susceptibility. Enhanced Stability: Likely more resistant to hydrolysis compared to mono-trifluoroacetyl analogs.
  • Applications : Reported in high-purity chemical databases for specialized synthetic or analytical applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Structural Features Key Properties Applications References
This compound (hypothetical) N/A Aliphatic butyl chain, trifluoroacetyl group Likely moderate lipophilicity Research intermediate (inferred) N/A
N-(4-Hydroxybutyl)trifluoroacetamide 128238-43-7 Hydroxyl-terminated butyl chain High polarity, derivatizable Organic synthesis, pharmaceuticals
Benzothiazole derivatives (EP3348550A1) N/A Benzothiazole core, methoxy/phenyl groups Rigid, planar, bioactive Kinase inhibitors, anticancer
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide N/A Chloro/trifluoromethyl-phenyl acetamide Electrophilic, UV-active Agrochemicals, drug intermediates
Multi-trifluoroacetyl phenylamine derivative N/A Three trifluoroacetyl groups High stability, steric hindrance Analytical standards, specialty synthesis

Research Findings and Key Insights

  • Polarity and Solubility : Hydroxyl or aromatic substituents significantly alter solubility profiles compared to purely aliphatic analogs like this compound.
  • Bioactivity : Benzothiazole derivatives demonstrate targeted biological activity due to aromatic stacking and hydrogen bonding capabilities .
  • Synthetic Utility : Halogenated and multi-trifluoroacetylated compounds (e.g., and ) are valuable in developing fluorinated pharmaceuticals or agrochemicals .

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